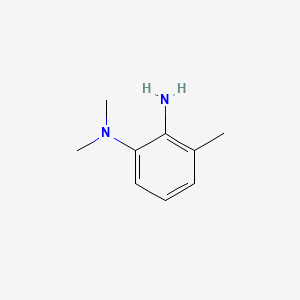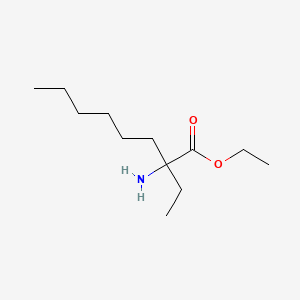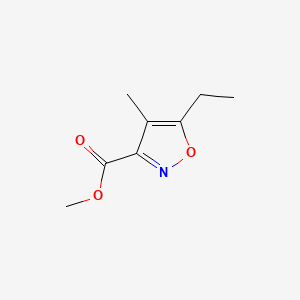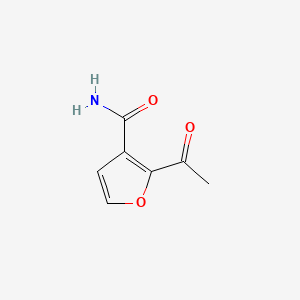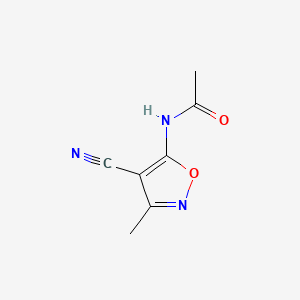
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride, also known as Cp*ZrCl2(Me2SiNtBu), is a widely used organometallic compound in chemical research. This compound is used for various applications, including catalysis, polymerization, and organic synthesis.
Wirkmechanismus
The mechanism of action of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) involves the coordination of the zirconium atom with the substrate molecule. This coordination activates the substrate molecule, making it more reactive towards other molecules. The resulting intermediate undergoes various reactions, leading to the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu). However, it is known that this compound is not suitable for drug usage due to its toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) has several advantages for lab experiments. It is a highly reactive compound, making it suitable for various applications such as catalysis and organic synthesis. It is also stable under various reaction conditions, making it easy to handle.
However, this compound also has some limitations. It is highly toxic and requires careful handling. It is also expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu). One of the primary areas of research is the development of new catalytic applications. Researchers are exploring the use of this compound in new reactions and exploring its potential as a catalyst for new applications.
Another area of research is the development of new synthetic methodologies using this compound. Researchers are exploring the use of this compound in new organic transformations and developing new synthetic routes using this compound.
Conclusion:
In conclusion, DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) is a widely used organometallic compound in scientific research. Its applications in catalysis and organic synthesis make it an important compound for various applications. While there are limitations to its use, researchers are exploring new applications and synthetic methodologies using this compound.
Synthesemethoden
The synthesis of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) involves the reaction of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl3 with Me2SiNtBuLi in the presence of a reducing agent such as LiAlH4. The reaction takes place in anhydrous conditions and yields the desired product in high purity.
Wissenschaftliche Forschungsanwendungen
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) is widely used in scientific research for various applications. One of the primary applications of this compound is in catalysis. It is used as a catalyst in various reactions such as olefin polymerization, hydrosilylation, and cross-coupling reactions.
Another application of this compound is in organic synthesis. It is used as a reagent in various organic transformations such as C-H activation, C-C bond formation, and C-N bond formation.
Eigenschaften
CAS-Nummer |
184899-34-1 |
|---|---|
Molekularformel |
C11H19Cl2NSiZr- |
Molekulargewicht |
355.489 |
IUPAC-Name |
tert-butyl-[cyclopentyl(dimethyl)silyl]azanide;dichlorozirconium |
InChI |
InChI=1S/C11H19NSi.2ClH.Zr/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2 |
InChI-Schlüssel |
DWLPTWORXCHIAN-UHFFFAOYSA-L |
SMILES |
CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





